molecular formula C16H15NO3 B5484562 [3-[(3-Methylbenzoyl)amino]phenyl] acetate

[3-[(3-Methylbenzoyl)amino]phenyl] acetate

Cat. No.: B5484562
M. Wt: 269.29 g/mol
InChI Key: OKWYNAZUQHOQFZ-UHFFFAOYSA-N
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Description

[3-[(3-Methylbenzoyl)amino]phenyl] acetate: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group substituted with a methyl group and an amino group attached to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3-Methylbenzoyl)amino]phenyl] acetate typically involves the reaction of 3-methylbenzoic acid with an appropriate amine to form the amide linkage. This is followed by esterification with acetic anhydride or acetyl chloride to introduce the acetate group. The reaction conditions often include the use of a catalyst such as sulfuric acid or a base like pyridine to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 3-methylbenzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, [3-[(3-Methylbenzoyl)amino]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-[(3-Methylbenzoyl)amino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    2,3-Dimethoxybenzamide: Similar in structure but with methoxy groups instead of the acetate group.

    3-Acetoxy-2-methylbenzamide: Shares the acetoxy and methyl groups but differs in the position of the functional groups.

Uniqueness: The uniqueness of [3-[(3-Methylbenzoyl)amino]phenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[(3-methylbenzoyl)amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-5-3-6-13(9-11)16(19)17-14-7-4-8-15(10-14)20-12(2)18/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWYNAZUQHOQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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